
1-Nitrohexadecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrohexadecan-2-one is an organic compound with the molecular formula C16H31NO3 It is a nitroketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
Vorbereitungsmethoden
The synthesis of 1-Nitrohexadecan-2-one can be achieved through several methods. One common synthetic route involves the nitration of hexadecan-2-one. This process typically requires the use of a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst or under specific reaction conditions to introduce the nitro group into the hexadecan-2-one molecule. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
1-Nitrohexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and other products.
Common reagents used in these reactions include nitric acid, hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitrohexadecan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a chemical probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 1-Nitrohexadecan-2-one involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound may interact with enzymes and proteins, altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Nitrohexadecan-2-one can be compared with other nitroketones and related compounds, such as:
2-Nitrohexadecan-1-one: Similar in structure but with the nitro group at a different position.
1-Nitrooctadecan-2-one: A longer-chain analog with similar chemical properties.
1-Nitrohexadecan-3-one: Another positional isomer with the nitro group at the third carbon.
These compounds share similar chemical reactivity but may differ in their physical properties, such as melting point, solubility, and biological activity
Eigenschaften
CAS-Nummer |
13291-54-8 |
|---|---|
Molekularformel |
C16H31NO3 |
Molekulargewicht |
285.42 g/mol |
IUPAC-Name |
1-nitrohexadecan-2-one |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h2-15H2,1H3 |
InChI-Schlüssel |
DGJBGXADLQALTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


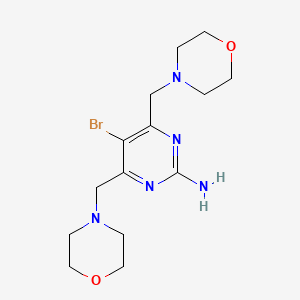
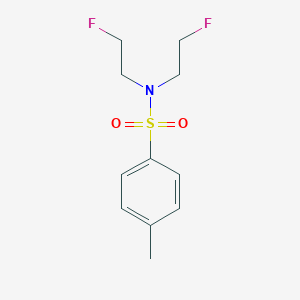
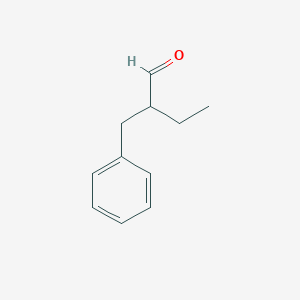
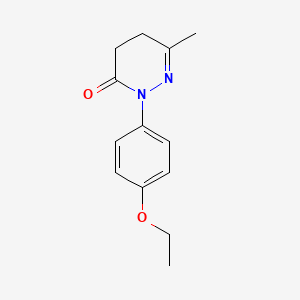
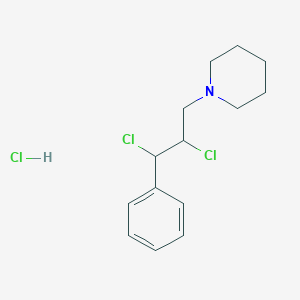
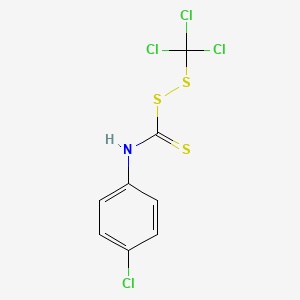
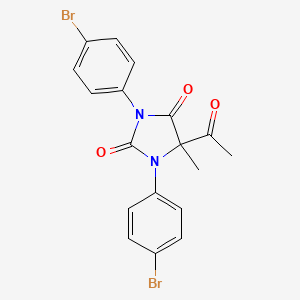
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
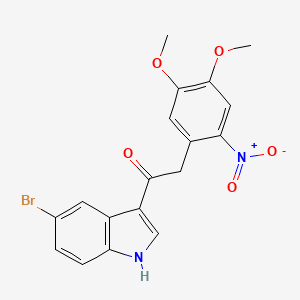
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
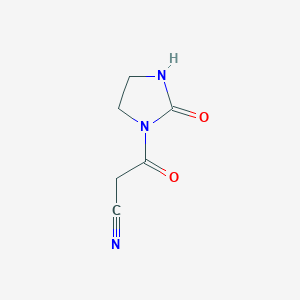
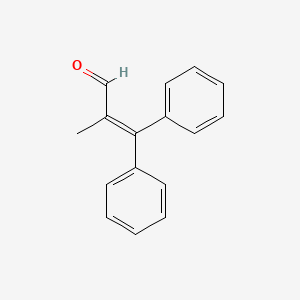
![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)
